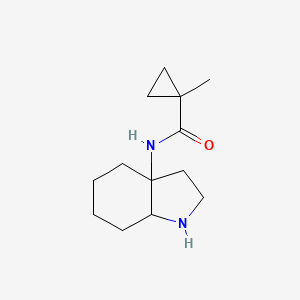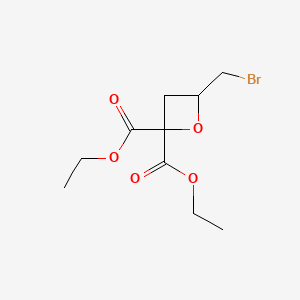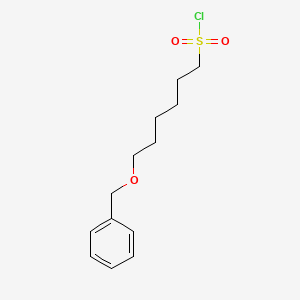
6-(Benzyloxy)hexane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)hexane-1-sulfonyl chloride is an organic compound with the molecular formula C13H19ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a benzyloxy group attached to a hexane chain, which is further connected to a sulfonyl chloride group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)hexane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the chlorosulfonation of 6-(benzyloxy)hexane. This process typically uses chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Another method involves the oxidative chlorosulfonation of S-alkyl isothiourea salts. This method is advantageous due to its simplicity, safety, and high yield. It uses readily accessible reagents and avoids the need for chromatography .
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides, including this compound, often involves large-scale chlorosulfonation processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)hexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be involved in oxidation reactions to form sulfonic acids or reduction reactions to form sulfonamides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as hydrogen peroxide (H2O2) and thionyl chloride (SOCl2) are used for oxidative conversions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed from oxidation reactions.
Sulfonyl Azides: Formed from reactions with sodium azide.
Scientific Research Applications
6-(Benzyloxy)hexane-1-sulfonyl chloride is utilized in various scientific research applications:
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)hexane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, and other derivatives .
Comparison with Similar Compounds
Similar Compounds
Tosyl Chloride (p-Toluenesulfonyl Chloride): Similar in reactivity but has a toluene group instead of a benzyloxy group.
Mesyl Chloride (Methanesulfonyl Chloride): Contains a methane group and is often used in similar substitution reactions.
Uniqueness
6-(Benzyloxy)hexane-1-sulfonyl chloride is unique due to the presence of the benzyloxy group, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in the synthesis of compounds where the benzyloxy group can provide additional functionality or stability .
Properties
Molecular Formula |
C13H19ClO3S |
|---|---|
Molecular Weight |
290.81 g/mol |
IUPAC Name |
6-phenylmethoxyhexane-1-sulfonyl chloride |
InChI |
InChI=1S/C13H19ClO3S/c14-18(15,16)11-7-2-1-6-10-17-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2 |
InChI Key |
XZVQNBPNSHBHID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


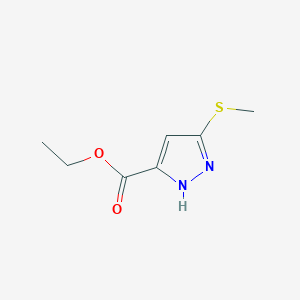
![rac-[(1R,2R)-2-(6-chloro-1H-indol-3-yl)cyclopropyl]methanamine](/img/structure/B13491764.png)
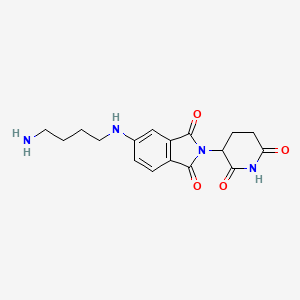
![5-[(3-Amino-2-phenyl-propyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13491779.png)
![Ethyl 1-(iodomethyl)-3-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13491785.png)
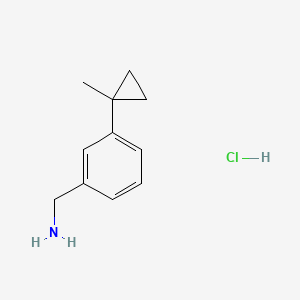
![rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13491798.png)
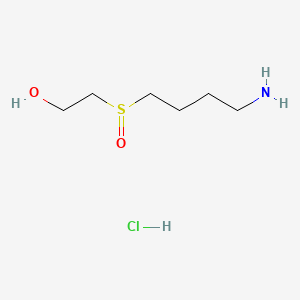
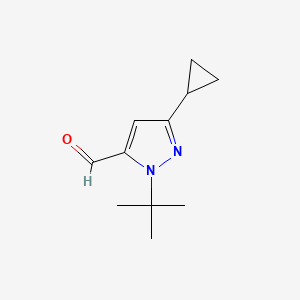

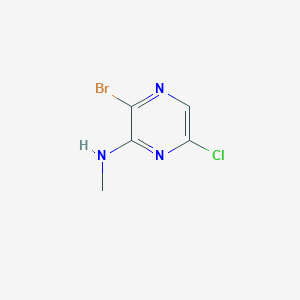
![tert-butyl N-{2-[4-(pyrrolidin-2-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B13491824.png)
